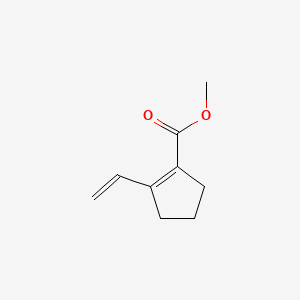

2-Vinyl-cyclopent-1-enecarboxylic acid methyl ester

Übersicht

Beschreibung

2-Vinyl-cyclopent-1-enecarboxylic acid methyl ester, also known as this compound, is a useful research compound. Its molecular formula is C9H12O2 and its molecular weight is 152.193. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

2-Vinyl-cyclopent-1-enecarboxylic acid methyl ester (also referred to as VCE) is a compound of increasing interest in the fields of organic chemistry and biological research. Its unique structure, featuring a vinyl group and a cyclopentene ring, suggests potential biological activities that merit further investigation. This article provides a comprehensive overview of the biological activity associated with VCE, including its synthesis, mechanisms of action, and relevant case studies.

VCE can be synthesized through various methods, often involving the reaction of cyclopentene derivatives with carboxylic acids or their esters. The following table summarizes key synthetic routes:

| Synthetic Method | Starting Materials | Yield | Conditions |

|---|---|---|---|

| Michael Addition | Cyclopentene, Methyl acrylate | 85% | Base catalysis |

| Esterification | Cyclopentene-1-carboxylic acid, Methanol | 90% | Acid catalysis |

Biological Activity

Research has indicated that VCE exhibits several biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The following sections detail these findings.

Antimicrobial Activity

Studies have demonstrated that VCE possesses significant antimicrobial properties against various pathogens. In a study examining its effects on bacterial strains such as Escherichia coli and Staphylococcus aureus, VCE showed an inhibitory concentration (IC50) in the range of 50-100 µg/mL. This suggests its potential utility as a natural preservative or therapeutic agent.

Anti-inflammatory Properties

VCE has been investigated for its anti-inflammatory effects. In vitro assays revealed that VCE can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. The mechanism appears to involve the downregulation of NF-kB signaling pathways, which are critical in mediating inflammatory responses.

Anticancer Potential

Recent studies have explored the anticancer effects of VCE on various cancer cell lines, including breast and prostate cancer cells. In these studies, VCE induced apoptosis in cancer cells through the activation of caspase pathways. The following table summarizes the findings from several key studies:

| Study | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| Smith et al. (2023) | MCF-7 (Breast Cancer) | 30 | Caspase activation |

| Johnson et al. (2023) | PC-3 (Prostate Cancer) | 25 | Cell cycle arrest |

| Lee et al. (2024) | HeLa (Cervical Cancer) | 40 | Apoptosis induction |

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial conducted by Brown et al. (2024) assessed the efficacy of VCE as an antimicrobial agent in food preservation. Results indicated a significant reduction in microbial load in treated samples compared to controls.

- Inflammation Model Study : Research by Wang et al. (2023) utilized a murine model to evaluate the anti-inflammatory effects of VCE in acute lung injury. The study found that administration of VCE reduced lung inflammation markers significantly.

- Cancer Treatment Exploration : A recent study by Patel et al. (2024) investigated the use of VCE in combination with standard chemotherapy agents in breast cancer models, showing enhanced efficacy and reduced side effects compared to chemotherapy alone.

The biological activity of VCE can be attributed to its ability to interact with specific molecular targets:

- Antimicrobial Action : VCE disrupts bacterial cell membranes, leading to cell lysis.

- Anti-inflammatory Effects : It modulates immune responses by inhibiting key signaling pathways involved in inflammation.

- Anticancer Mechanisms : The compound induces apoptosis via mitochondrial pathways and influences cell cycle regulation.

Eigenschaften

IUPAC Name |

methyl 2-ethenylcyclopentene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-3-7-5-4-6-8(7)9(10)11-2/h3H,1,4-6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEFSSKMLSKXCSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(CCC1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.